![molecular formula C10H10BrF3O2 B1485856 1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene CAS No. 1859474-94-4](/img/structure/B1485856.png)
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene
Overview
Description
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene (1-B3-2ME-5TFMB) is an organic compound that is widely studied in the scientific community due to its unique chemical and physical properties. It is a member of the benzene family and can be used in a variety of applications, from synthesis to biochemistry.
Scientific Research Applications
Ring Expansion and Alumacyclonona Synthesis
One application involves the treatment of tetraethylalumole with 3-hexyne, leading to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process demonstrates the compound's role in facilitating ring expansion and the formation of complex cyclic structures, offering insights into aluminum-carbon bond chemistry and potential applications in material synthesis and organometallic chemistry (Agou et al., 2015).
Sterically Protected Phosphorus Compounds
Another significant application is the preparation of sterically hindered bromobenzene derivatives for stabilizing low-coordinate phosphorus compounds. This highlights the compound's utility in creating protective groups that facilitate the study and utilization of reactive phosphorus species, which are relevant in the development of phosphorus-based ligands and materials (Yoshifuji et al., 1993).
Halogenated Methoxybenzenes in Environmental Studies
The study of bromochloromethoxybenzenes in the marine troposphere provides insight into the environmental distribution and potential sources of halogenated organic compounds. Such research underscores the compound's relevance in environmental chemistry, particularly in understanding the biogenic and anthropogenic origins of organohalogens (Führer & Ballschmiter, 1998).
Polyether Synthesis
The compound also finds applications in the synthesis of hyperbranched polyethers through self-condensation processes. This highlights its role in polymer chemistry, where it serves as a building block for creating polymers with potential applications in materials science, coatings, and adhesives (Uhrich et al., 1992).
Antioxidant Activity Studies
Research on naturally occurring bromophenols from marine algae demonstrates the compound's potential in contributing to the discovery and development of natural antioxidants. This is relevant in food science, pharmacology, and the development of natural preservatives and health supplements (Li et al., 2011).
properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-2-3-16-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTHUWKSYNYYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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